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Compound of Interest

1-(1-Methoxypropan-2-
Compound Name:
yl)piperazine dihydrochloride

Cat. No.: B1424894

An In-Depth Technical Guide to the Molecular Structure and Analysis of 1-(1-Methoxypropan-
2-yl)piperazine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure,
physicochemical properties, and analytical characterization of 1-(1-Methoxypropan-2-
yl)piperazine Dihydrochloride. As a specialized chemical building block, particularly noted for
its application in the synthesis of protein degraders, this compound is of significant interest to
researchers in medicinal chemistry and drug development. This document elucidates the
structural nuances conferred by the piperazine core, the chiral methoxypropyl substituent, and
the dihydrochloride salt form. It further details established and theoretical methodologies for its
synthesis, purification, and spectroscopic identification, providing a foundational resource for its
effective utilization in advanced chemical research.

Introduction and Chemical Identity

1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride is a heterocyclic organic compound
belonging to the piperazine family.[1] Its structure is defined by a central piperazine ring N-
substituted with a 1-methoxypropan-2-yl group.[1] The compound is supplied as a
dihydrochloride salt, a formulation that enhances its stability and aqueous solubility, making it
highly suitable for laboratory use, particularly in agueous reaction media or for biological
screening protocols.
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Its primary significance in the current research landscape lies in its classification as a "Protein
Degrader Building Block".[2] This positions it as a valuable precursor for the synthesis of more
complex molecules like Proteolysis-Targeting Chimeras (PROTACS), which are at the forefront
of novel therapeutic strategies.

Core Chemical Data

Property Value Source

] 1-(1-Methoxypropan-2-
Chemical Name ] ) ) ] [2][3]
yl)piperazine dihydrochloride

CAS Number 1258640-14-0 [2][4]
Molecular Formula CsH20CI2N20 [2][3]
Molecular Weight 231.163 g/mol [2][3]
) CC(N1CCNCC1)COC.[H]CL.
Canonical SMILES [4]
[H]ICI

) Likely a white to off-white
Physical State , _ [5]
crystalline solid

Storage Inert atmosphere, 2-8°C [4]

Detailed Molecular Structure Analysis

The functionality and reactivity of this molecule are a direct consequence of its three-
dimensional structure and the interplay between its constituent parts.

The Piperazine Core

The six-membered piperazine ring is the molecule's foundational scaffold. In its ground state, it
adopts a stable chair conformation to minimize steric strain. The two nitrogen atoms, located at
positions 1 and 4, are key to its chemical behavior. They are nucleophilic and basic, with the N4
nitrogen (unsubstituted in the free base) and the N1 nitrogen both capable of being protonated.

The 1-Methoxypropan-2-yl Substituent

This substituent introduces several critical features:
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» Chirality: The propyl chain is attached to the N1 of the piperazine ring via its second carbon
(C2). This carbon is a stereocenter, meaning the molecule can exist as (R) and (S)
enantiomers. For stereospecific applications, chromatographic separation of the enantiomers
or an asymmetric synthesis would be required.

 Steric Hindrance: The propyl group provides steric bulk around the N1 atom, which can
influence its reactivity and the binding orientation of the molecule within a larger construct.

o Hydrophilicity: The ether oxygen atom within the methoxy group can act as a hydrogen bond
acceptor, subtly influencing the molecule's solubility and intermolecular interactions.

The Dihydrochloride Salt Form

The designation "dihydrochloride" is chemically precise and significant. It indicates that both
nitrogen atoms of the piperazine ring are protonated, forming a dicationic species that is
stabilized by two chloride counter-ions.

The rationale for supplying the compound in this form is threefold:

o Enhanced Solubility: The ionic nature of the salt dramatically increases its solubility in water
and other polar protic solvents compared to the free base.[5]

e Improved Stability: The protonated amines are less susceptible to atmospheric oxidation and
degradation, leading to a longer shelf life.

e Handling and Purity: The salt form is typically a stable, crystalline solid, which is easier to
handle, weigh, and purify than the often oily or hygroscopic free base.

Caption: 2D representation of 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride.

Analytical Characterization and Protocols

Structural confirmation and purity assessment rely on a combination of spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.
For the dihydrochloride salt in a solvent like D20 or DMSO-ds, a *H NMR spectrum would
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exhibit characteristic signals.
Methoxy Protons (-OCHs): A sharp singlet at approximately 3.3 ppm.
Propyl Methyl Protons (-CH-CHs): A doublet around 1.2 ppm, coupled to the methine proton.

Piperazine Protons (-CH2-): Due to protonation and the chair conformation, these protons
become diastereotopic and would appear as a series of complex, broad multiplets,
significantly downfield-shifted (typically 3.2-3.8 ppm) compared to the free base, due to the
deshielding effect of the adjacent positive charges.

Propyl Methine and Methylene Protons (-CH-CH2-O-): Multiplets in the 3.0-3.6 ppm range.

Amine Protons (N*-H): Very broad signals, often exchanging with residual water in the
solvent.

Accurately weigh 5-10 mg of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride.

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds) in a clean
NMR tube.

Vortex the tube gently until the sample is fully dissolved.
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Integrate all signals and analyze coupling patterns to confirm the proton assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural
information through fragmentation analysis. Using electrospray ionization (ESI), the analysis
would detect the cationic form of the free base, not the intact salt.

e Expected lon: The primary ion observed in positive mode ESI-MS would be the protonated
free base, [CsH1sN20 + H]*.
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e Expected m/z: 159.15.[1]

o Key Fragmentation: A common fragmentation pathway for such molecules involves the loss
of the methoxy group as methanol or a methoxy radical, or cleavage of the propyl chain.[1] A
significant fragment would likely be observed at m/z 128 (loss of -OCHs).

Fragment
[M+H - CHsOH]*

| %2Dayl miz=127.11
Parent lon [M+H]*
m/z = 159.15 -72 Da

T | Fragment

Piperazine Ring
m/z = 87.09

Click to download full resolution via product page
Caption: Predicted ESI-MS fragmentation pathway.

Proposed Synthesis Pathway

While specific synthesis procedures for this exact compound are not widely published, a
plausible and robust synthetic route can be designed based on established chemical principles
for N-alkylation of piperazines. The most direct approach involves the reductive amination of
piperazine with 1-methoxy-2-propanone.

Retrosynthetic Analysis

The disconnection approach simplifies the synthesis design, identifying readily available

starting materials.

Piperazine
= —> +
1-Methoxy-2-propanone

1-(1-Methoxypropan-2-yl)piperazine ;
(Free Base)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target molecule.
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Experimental Protocol: Synthesis and Salt Formation

Step 1: Reductive Amination (Synthesis of the Free Base)

» To a solution of piperazine (2.0 equivalents) in a suitable solvent (e.g., methanol or
dichloromethane) in a round-bottom flask, add 1-methoxy-2-propanone (1.0 equivalent).

 Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium
intermediate.

e Cool the reaction mixture to 0°C in an ice bath.

e Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OACc)s3) (1.5
equivalents), portion-wise over 30 minutes. The choice of this reagent is critical as it is
selective for imines in the presence of ketones and is effective under neutral or mildly acidic
conditions.

» Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress
by TLC or LC-MS.

» Upon completion, quench the reaction by the slow addition of saturated aqueous sodium
bicarbonate solution.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield the crude 1-(1-Methoxypropan-2-yl)piperazine free base.

Step 2: Dihydrochloride Salt Formation

o Dissolve the crude free base in a minimal amount of a suitable organic solvent, such as
diethyl ether or isopropanol.

e Cool the solution in an ice bath.

» Slowly add a solution of hydrochloric acid in ether or isopropanol (2.1 equivalents) dropwise
with vigorous stirring.[6]
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» A white precipitate of the dihydrochloride salt should form immediately.
» Continue stirring at 0°C for 30-60 minutes to ensure complete precipitation.

o Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under
vacuum to yield the final 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride.

Conclusion

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is a structurally well-defined molecule
whose utility in modern drug discovery, particularly as a building block for protein degraders, is
underpinned by its specific chemical features. The combination of a conformationally stable
piperazine ring, a chiral methoxypropyl substituent, and the highly soluble dihydrochloride salt
form creates a versatile and reliable reagent for synthetic chemistry. The analytical and
synthetic protocols outlined in this guide provide researchers with the foundational knowledge
required to confidently handle, characterize, and implement this compound in their research
and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1-(1-Methoxypropan-2-yl)piperazine dihydrochloride
molecular structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1424894#1-1-methoxypropan-2-yl-piperazine-
dihydrochloride-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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